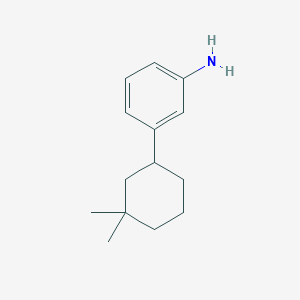
2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The molecule also contains a pyrimidine ring, which is a key component of many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of piperazine derivatives can be accomplished through a Mannich reaction . In a recent study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Piperazine derivatives are known to undergo a variety of chemical reactions, including those involving the nitrogen atoms in the piperazine ring .
Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
The piperazine moiety is a common structural motif found in both agrochemicals and pharmaceuticals. Its incorporation into biologically active compounds can positively modulate pharmacokinetic properties. Piperazine derivatives are used in a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring plays a role in potential treatments for Parkinson’s and Alzheimer’s diseases .
Antibacterial Agents
Derivatives of 1,2,4-triazole with a piperazine moiety have shown promising antibacterial activity. The compound could be explored further in this context .
Psychoactive Substances
Interestingly, piperazine derivatives are sometimes used illegally for recreational purposes as psychoactive substances. While this application is not recommended due to safety concerns, it highlights the compound’s diverse properties .
Antifungal Agents
Although not directly mentioned for this specific compound, related 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines have been synthesized as potential antifungal agents . Further investigation could explore its antifungal properties.
Treatment for Neurological Disorders
Given the piperazine ring’s presence in treatments for Parkinson’s and Alzheimer’s diseases, it’s worth investigating whether this compound has any neuroprotective effects .
Chemical Synthesis and Characterization
The compound’s structure can be assigned using techniques such as HRMS, IR, and NMR experiments. These analyses provide valuable insights into its properties and potential applications .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-5-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-20-15(2)14-18(21-19)22(3)4/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLRRCNQKROCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
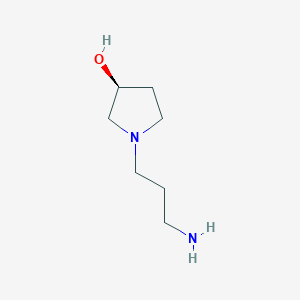
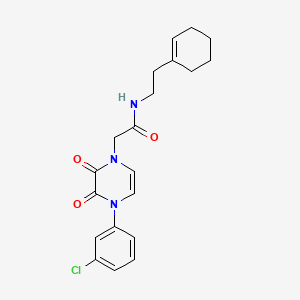
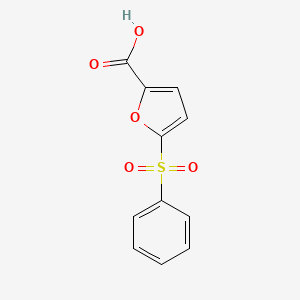
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)
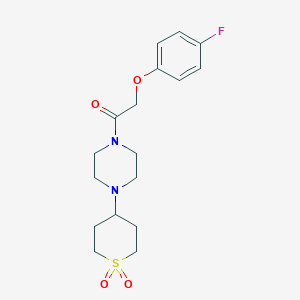
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)
![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)


